REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11]1(=O)[O:16][C:14](=[O:15])[CH:13]=[CH:12]1>C(O)(=O)C>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([N:1]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]2=[O:16])=[CH:3][CH:4]=1)([OH:8])=[O:7]
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Name
|
|
Quantity
|
41.1 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
29.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISSOLUTION
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Details
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dissolved
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Type
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CUSTOM
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Details
|
to obtain a yellow precipitate
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Type
|
CUSTOM
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Details
|
This yellow precipitate was recrystallized
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Type
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ADDITION
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Details
|
The recrystallized intermediate was treated at 85° C. for 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
to obtain a precipitate
|
Type
|
CUSTOM
|
Details
|
The obtained precipitate was recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |